N'-[2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N’-[2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine” is a chemical compound with the molecular formula C19H25N5. It has an average mass of 323.435 Da and a monoisotopic mass of 323.210999 Da .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, such as the compound , often involves the use of aminopyrazole as a starting material . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of the compound .Molecular Structure Analysis
The molecular structure of this compound is based on the pyrazolo[1,5-a]pyrimidine scaffold . This scaffold is a privileged structure in medicinal chemistry and is present in a number of bioactive compounds .Future Directions
The future directions for research on this compound could involve further investigations into its potential as a CDK2 inhibitor, given the promising results of similar compounds . Additionally, more research could be done to fully understand its synthesis, chemical reactions, and physical and chemical properties.
Mechanism of Action
Target of Action
The compound belongs to the class of pyrazolo[1,5-a]pyrimidines. Compounds in this class are often studied for their potential as kinase inhibitors, which can play a role in treating various diseases, including cancer .
Mode of Action
As a potential kinase inhibitor, this compound might interact with the ATP-binding site of kinases, preventing the transfer of phosphate groups to substrate proteins and thus inhibiting signal transduction pathways .
Biochemical Pathways
The exact pathways affected would depend on the specific kinases inhibited by this compound. Kinases are involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis .
Result of Action
The cellular effects of this compound would depend on the specific kinases it inhibits. In general, kinase inhibitors can alter cell signaling pathways, potentially leading to effects such as slowed cell growth or induced cell death .
properties
IUPAC Name |
N-[2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-N',N'-dimethylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5/c1-13-6-8-16(9-7-13)18-15(3)22-24-17(20-10-11-23(4)5)12-14(2)21-19(18)24/h6-9,12,20H,10-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEVGMYCAONTKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C)NCCN(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.